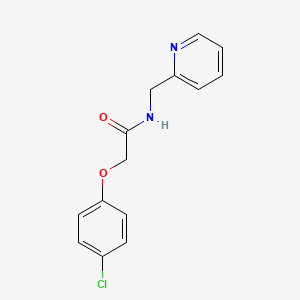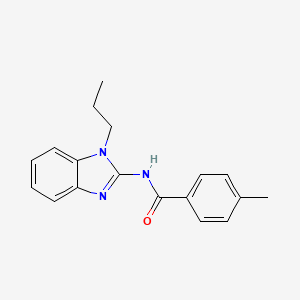
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been investigated extensively.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. In addition, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. In addition, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines and fungi. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and it may have off-target effects that could complicate data interpretation. In addition, the effects of this compound may vary depending on the cell type or tissue being studied, which could limit its applicability in certain experiments.
Orientations Futures
There are several future directions for research on 4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Another area of interest is the development of more potent and selective this compound derivatives that could have fewer off-target effects. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Overall, this compound is a promising compound that has the potential to be developed into a useful therapeutic agent for various diseases.
Méthodes De Synthèse
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide can be synthesized using different methods. A common method involves the reaction of 4-methylbenzoyl chloride with propyl-1H-benzimidazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods include the reaction of 4-methylbenzoyl chloride with 1-propylbenzimidazole-2-amine in the presence of a base, or the reaction of 4-methylbenzoyl isocyanate with 1-propylbenzimidazole-2-amine.
Applications De Recherche Scientifique
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of Candida albicans. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-methyl-N-(1-propylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-12-21-16-7-5-4-6-15(16)19-18(21)20-17(22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTILZSJXYALFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
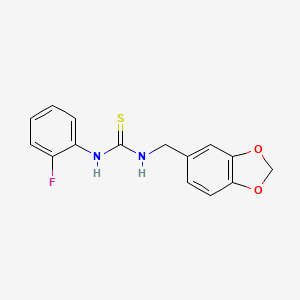
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
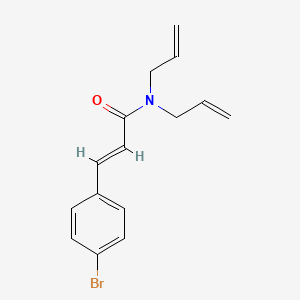
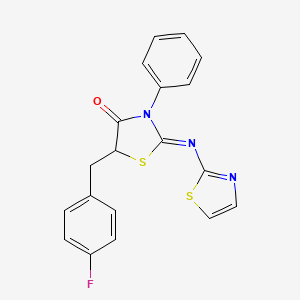

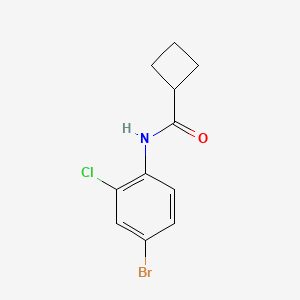
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
